Stereochemical Identity: Enantiomeric vs. Racemic Configuration
The (S,S)-enantiomer (CAS 40830‑68‑0) is the opposite optical isomer of the (R,R)-form (CAS 55174‑65‑7). While both share the molecular formula C₁₆H₁₆N₂O₄ (MW 300.31 g mol⁻¹), they exhibit distinct three‑dimensional architectures that govern enantioselective interactions . The racemic mixture (CAS 31844‑12‑9) contains both enantiomers and is unsuitable for stereochemical studies or asymmetric catalysis where configurational purity is mandatory .
| Evidence Dimension | Absolute configuration |
|---|---|
| Target Compound Data | (1S,2S)-configuration |
| Comparator Or Baseline | (1R,2R)-enantiomer (CAS 55174‑65‑7); racemic mixture (CAS 31844‑12‑9) |
| Quantified Difference | Enantiomeric vs. racemic; specific optical rotation data are not publicly disclosed for the target compound |
| Conditions | Stereochemical identity confirmed by IUPAC nomenclature and CAS registry assignment |
Why This Matters
Procurement of the correct enantiomer eliminates the risk of inverted or null chiral recognition in asymmetric transformations or biological assays.
